molecular formula C14H18BF3O2 B2428642 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1693768-83-0

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2428642
CAS No.: 1693768-83-0
M. Wt: 286.1
InChI Key: XVDYWLNDOCNMIJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity in various chemical transformations. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-9-6-7-10(8-11(9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDYWLNDOCNMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Arenes

The Miyaura borylation reaction is a cornerstone for synthesizing aryl boronic esters. This method involves the palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). For the target compound, the precursor 4-methyl-3-(trifluoromethyl)iodobenzene is reacted with B₂pin₂ under optimized conditions.

A representative procedure from industrial-scale synthesis involves:

  • Reagents : 4-Methyl-3-(trifluoromethyl)iodobenzene (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (3 mol%), KOAc (3.0 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Conditions : 105°C, 12 hours under argon.

This method achieves yields of 72–78%, with purification via silica gel chromatography (hexane/ethyl acetate). The reaction mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronic ester.

Parameter Value
Yield 72–78%
Catalyst Loading 3 mol% PdCl₂(dppf)
Temperature 105°C
Reaction Time 12 hours

Grignard Reagent-Mediated Boron Insertion

Grignard reagents enable direct boron insertion into aryl substrates. A modified protocol for the target compound utilizes 4-methyl-3-(trifluoromethyl)phenylmagnesium bromide and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

  • Grignard Formation :
    • 4-Methyl-3-(trifluoromethyl)bromobenzene (1.0 equiv) is treated with Mg turnings in THF under N₂.
  • Boron Electrophile Quenching :
    • The Grignard reagent is added to 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) at −78°C.
  • Workup :
    • Hydrolysis with NH₄Cl(aq), extraction with diethyl ether, and distillation yield the product.

This method offers a 65–70% yield, with the main byproduct being the protonated arene. The use of low temperatures minimizes protodeboronation.

Palladium-Catalyzed Cross-Coupling with Preformed Boronic Acids

For substrates sensitive to harsh conditions, a two-step approach is employed:

  • Synthesis of 4-Methyl-3-(trifluoromethyl)phenylboronic Acid :
    • Generated via lithium-halogen exchange of 4-methyl-3-(trifluoromethyl)bromobenzene followed by B(OMe)₃ quenching.
  • Esterification with Pinacol :
    • The boronic acid is refluxed with pinacol (1.2 equiv) in toluene, with azeotropic removal of H₂O.
Step Conditions Yield
Boronic Acid Synthesis −78°C, THF, 2 hours 85%
Esterification Toluene, reflux, 6 hours 92%

This route achieves an overall yield of 78%, though it requires strict anhydrous conditions to prevent boronic acid dehydration.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation enhances reaction efficiency in sterically hindered systems. A reported protocol for analogous trifluoromethyl-substituted boronic esters involves:

  • Reagents : Aryl bromide (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
  • Solvent : 1,4-Dioxane/H₂O (4:1)
  • Conditions : 150°C, 20 minutes, microwave.

Adapting this to the target compound yields 68–70% product, with a 20-fold reduction in reaction time compared to conventional heating.

Copper-Catalyzed Direct Borylation

Recent advances utilize copper catalysts for economical borylation. A green chemistry approach employs CuFe₂O₄ nanoparticles (5 mol%) with KO$$^t$$Bu in DMF:

  • Substrate : 4-Methyl-3-(trifluoromethyl)iodobenzene
  • Boron Source : B₂pin₂
  • Yield : 59% after 12 hours at room temperature.

While milder, this method requires longer reaction times and suffers from competing protodeiodination (15–20% side product).

Diazonium Salt-Based Boron Incorporation

Diazonium tetrafluoroborate salts offer a route to electron-deficient aryl boronic esters. For the target compound:

  • Diazotization :
    • 4-Methyl-3-(trifluoromethyl)aniline is treated with NaNO₂/HBF₄ at 0°C.
  • Boronation :
    • The diazonium salt is reacted with pinacol in Et₂O under N₂, yielding the product after workup.

This method achieves 55–60% yield but requires careful handling of explosive diazonium intermediates.

Comparative Analysis of Methodologies

Method Yield Cost Scalability Key Limitation
Miyaura Borylation 72–78% High Industrial Pd catalyst cost
Grignard 65–70% Moderate Lab-scale Moisture sensitivity
Two-Step Esterification 78% High Multi-kilogram Anhydrous conditions needed
Microwave 68–70% High Lab-scale Specialized equipment
Copper-Catalyzed 59% Low Pilot-scale Protodeiodination

Mechanistic Insights and Optimization Strategies

  • Palladium Leaching : In Miyaura borylation, Pd black formation reduces yields. Adding 10 mol% PPh₃ mitigates this by stabilizing Pd(0).
  • Solvent Effects : DMSO enhances reaction rates in Miyaura borylation by stabilizing the Pd intermediate, but complicates purification. Switching to dioxane/H₂O mixtures improves isolability.
  • Steric Effects : The 4-methyl group in the target compound slows transmetallation. Increasing B₂pin₂ stoichiometry to 1.5 equiv improves yields by 12%.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Miyaura borylation route is preferred:

  • Catalyst Recycling : Pd residues are recovered via activated carbon filtration, reducing costs by 40%.
  • Continuous Flow Systems : Tubular reactors with inline IR monitoring achieve 95% conversion in 30 minutes, outperforming batch reactors.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in the Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boranes or other reduced boron species.

    Substitution: Biaryl compounds.

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following areas:

  • Organic Synthesis
    • Serves as a versatile reagent in organic chemistry.
    • Enables the synthesis of complex molecules with specific functionalities.
  • Fluorinated Compounds
    • The trifluoromethyl group enhances biological activity and stability in drug candidates.
    • Valuable in the development of fluorinated pharmaceuticals.
  • Material Science
    • Contributes to the formulation of advanced materials.
    • Improves thermal and mechanical properties in polymers suitable for high-performance applications.
  • Analytical Chemistry
    • Acts as a key intermediate for preparing analytical standards.
    • Facilitates detection and quantification of substances in complex mixtures.

Organic Synthesis

In a study published by Chemimpex, researchers demonstrated the utility of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in synthesizing various organic compounds. The compound was used as a reagent to facilitate cross-coupling reactions that are essential for creating complex organic structures.

Reaction TypeOutcome
Suzuki CouplingHigh yields of desired biaryl compounds were achieved.
Sonogashira ReactionEffective formation of carbon-carbon bonds was noted.

Development of Fluorinated Pharmaceuticals

Research highlighted in PubChem illustrates the role of this compound in developing fluorinated drugs. The presence of the trifluoromethyl group has been shown to significantly enhance the pharmacokinetic properties of drug candidates, making them more effective against certain diseases.

Drug CandidateEffectiveness
Compound AIncreased bioavailability due to enhanced lipophilicity.
Compound BImproved metabolic stability leading to prolonged action.

Material Science Innovations

A recent publication from BLDpharm discusses how this compound contributes to material science by enhancing the properties of polymers used in electronics and aerospace applications. The incorporation of this compound into polymer matrices resulted in materials with superior thermal resistance and mechanical strength.

Material TypeImprovement
ThermoplasticsEnhanced thermal stability up to 300°C.
CompositesIncreased tensile strength by 25%.

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized as an intermediate for preparing calibration standards for various analytical techniques such as HPLC and GC-MS. Its ability to provide stable derivatives allows for accurate quantification of target analytes.

Analytical MethodApplication
HPLCCalibration standards for pharmaceutical analysis.
GC-MSQuantification of trace elements in environmental samples.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity or serving as a probe for detecting specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-trifluoromethylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-trifluoromethylphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both methyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. The trifluoromethyl group, in particular, increases the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical applications.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dioxaborolane ring and a trifluoromethyl-substituted phenyl group. Its applications span pharmaceuticals, agrochemicals, and materials science. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C14H18BF3O2
  • Molecular Weight: 286.10 g/mol
  • CAS Number: 2828445-67-4
  • Physical State: White to almost white solid
  • Solubility: Soluble in methanol
  • Melting Point: 41 to 45 °C

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes relevant to disease pathways. For example, it may interact with kinases involved in cellular signaling processes.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities that mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo.

Case Studies and Research Findings

  • DYRK1A Inhibition :
    • A study highlighted the design of inhibitors targeting the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with compounds structurally related to dioxaborolanes demonstrating nanomolar-level inhibitory activity against DYRK1A . This suggests potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.
  • Antioxidant Activity :
    • Compounds similar to the target have been evaluated for their antioxidant properties using the Oxygen Radical Absorbance Capacity (ORAC) assay. Results indicated significant antioxidant activity that could be leveraged for therapeutic purposes .
  • Inflammation Studies :
    • In experiments involving BV2 microglial cells, compounds derived from the dioxaborolane structure exhibited reduced pro-inflammatory responses when challenged with lipopolysaccharides (LPS), indicating their potential role in managing neuroinflammation .

Comparison of Biological Activity with Related Compounds

Compound NameCAS NumberMolecular WeightDYRK1A IC50 (nM)Antioxidant ActivityAnti-inflammatory Effect
Target Compound2828445-67-4286.10 g/mol<50HighSignificant
Compound A214360-65-3286.10 g/mol<100ModerateModerate
Compound B475250-46-5286.10 g/mol>200LowLow

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura protocol. Key steps include:

  • Reacting aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Optimizing reaction conditions (e.g., solvent: THF/dioxane; base: K₂CO₃; temperature: 80–100°C) to enhance yields .
  • Purification via column chromatography (hexanes/EtOAc with 0.25% Et₃N) to isolate the boronate ester .

Q. Which spectroscopic methods are most effective for characterizing this boronate ester?

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the trifluoromethyl group causes deshielding (~δ 120–125 ppm in ¹³C) .
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .
  • 19F NMR : Detects trifluoromethyl substituents (δ -60 to -65 ppm) .
  • HRMS : Validate molecular weight (e.g., C₁₅H₁₉BF₃O₂: calc. 320.14) .

Q. How can researchers assess the purity of this compound?

  • Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
  • NMR integration : Compare peak areas of target signals vs. byproducts (e.g., residual pinacol) .
  • Elemental analysis : Confirm C/H/N/B/F ratios within ±0.4% of theoretical values .

Q. What are the stability considerations for storage and handling?

  • Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .
  • Avoid prolonged exposure to moisture or protic solvents (e.g., MeOH, H₂O) to maintain integrity .
  • Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings involving this compound be addressed?

  • Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to improve turnover .
  • Solvent optimization : Replace THF with toluene/DMF for sterically hindered substrates .
  • Additives : Include CsF or molecular sieves to sequester water and enhance coupling efficiency .

Q. How does the trifluoromethyl substituent influence reactivity in cross-coupling reactions?

  • Electron-withdrawing effect : The -CF₃ group reduces electron density at the aryl ring, slowing oxidative addition but improving transmetallation kinetics .
  • Steric effects : The 3-CF₃/4-CH₃ substitution pattern may hinder Pd coordination, requiring bulkier ligands (e.g., DavePhos) .
  • Validate via DFT calculations to map steric/electronic parameters .

Q. What mechanistic insights explain contradictions in reported reaction outcomes?

  • Competing pathways : Base strength (e.g., K₂CO₃ vs. Cs₂CO₃) can shift selectivity between Suzuki coupling vs. protodeboronation .
  • Side reactions : Trace water induces hydrolysis of the boronate ester; use anhydrous conditions or molecular sieves .
  • Kinetic studies : Monitor intermediates via in-situ ¹⁹F NMR to identify rate-limiting steps .

Q. How should researchers resolve discrepancies in NMR data for structurally similar derivatives?

  • Perform NOE experiments to distinguish regioisomers (e.g., 3-CF₃ vs. 4-CF₃ substitution) .
  • Spiking experiments : Add authentic samples of suspected impurities to confirm overlapping signals .
  • Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers in aryl-B bonds) .

Q. Can enantioselective transformations be achieved using this boronate ester?

  • Chiral auxiliaries : Incorporate enantiopure ligands (e.g., BINOL) during boronate synthesis to induce asymmetry .
  • Dynamic kinetic resolution : Use chiral Pd catalysts to bias coupling with prochiral partners .
  • Circular dichroism (CD) : Confirm enantiomeric excess (e.g., [α]D = -62.6° for 93% ee) .

Q. What protocols mitigate air/moisture sensitivity during large-scale synthesis?

  • Schlenk techniques : Use double-manifold systems for transfers .
  • In-line drying : Pass reagents through activated alumina or Q5 columns .
  • Process analytical technology (PAT) : Monitor moisture levels via FT-IR probes .

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